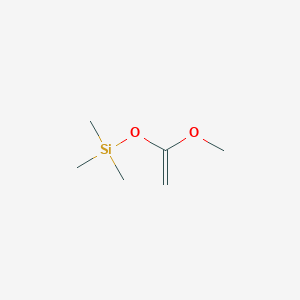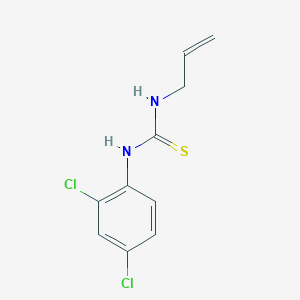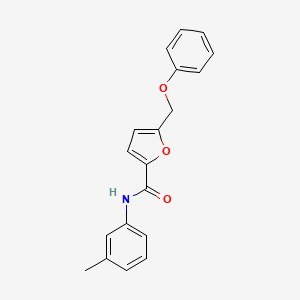![molecular formula C12H10ClN3 B12123854 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)
2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a 3-chlorophenyl ethenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyrimidine and 3-chlorobenzaldehyde.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride or hydrogenation catalysts like palladium on carbon (Pd/C) are used for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted pyrimidines.
Substitution: Various alkylated or acylated pyrimidine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Materials Science: It serves as a building block for the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as kinase inhibitors, exhibiting antiproliferative activity against cancer cell lines.
Antimicrobial Agents: It has been explored for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Industry:
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets, such as kinases in cancer cells. By binding to the active site of these enzymes, it inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis. The compound may also interact with microbial enzymes, disrupting essential biological processes in pathogens.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: A simpler analog without the 3-chlorophenyl ethenyl group.
4-(4-Chlorophenyl)-2-pyrimidinamine: Similar structure but with a different substitution pattern.
4-[2-(4-Chlorophenyl)vinyl]-2-pyrimidinamine: A closely related compound with a different position of the chlorine atom.
Uniqueness: 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C12H10ClN3 |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-10-3-1-2-9(8-10)4-5-11-6-7-15-12(14)16-11/h1-8H,(H2,14,15,16)/b5-4+ |
Clé InChI |
PBDCKJWILPWSLH-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)/C=C/C2=NC(=NC=C2)N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=CC2=NC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)




![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)

![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)
